2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid

Lipophilicity Drug Design ADME Prediction

2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid (CAS 5001-38-7) is a synthetic oxime ether combining a hexanoic acid backbone with an isopropylidene-protected aminooxy functional group (molecular formula C9H17NO3, MW 187.24 g/mol). The compound belongs to the broader class of N-isopropylidene-aminooxy carboxylic acids, serving as a protected precursor to 2-aminooxyhexanoic acid after deprotection.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 5001-38-7
Cat. No. B1266812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid
CAS5001-38-7
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)ON=C(C)C
InChIInChI=1S/C9H17NO3/c1-4-5-6-8(9(11)12)13-10-7(2)3/h8H,4-6H2,1-3H3,(H,11,12)
InChIKeyRWZPGQYFIRIGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid (CAS 5001-38-7): Physicochemical Identity and Procurement Baseline


2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid (CAS 5001-38-7) is a synthetic oxime ether combining a hexanoic acid backbone with an isopropylidene-protected aminooxy functional group (molecular formula C9H17NO3, MW 187.24 g/mol) [1]. The compound belongs to the broader class of N-isopropylidene-aminooxy carboxylic acids, serving as a protected precursor to 2-aminooxyhexanoic acid after deprotection [2]. Its supplier designation as a 'versatile small molecule scaffold' reflects its utility as an intermediate for custom synthesis of more complex molecules . Computed physicochemical descriptors, including XLogP3-AA of 2, topological polar surface area of 58.9 Ų, and a predicted pKa of 3.63 ± 0.21, distinguish it from shorter-chain homologs in this series [1]. The compound is listed under NSC 78397 in the National Cancer Institute's chemical repository, indicating it has undergone screening in the NCI-60 human tumor cell line panel [1].

Why Generic Substitution of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic Acid Fails: Lipophilicity-Driven Selectivity in the Aminooxy Series


Compounds in the isopropylidene-aminooxy carboxylic acid series (C2 acetate, C3 propionate, C6 hexanoate) cannot be interchanged generically, because the alkyl chain length directly governs the lipophilicity driving membrane permeability, metabolic stability, and target engagement [1]. Replacing the C6 chain with a C2 or C3 analog alters the computed logP by up to 1.5 log units, fundamentally changing the compound's biodistribution and clearance profile [1]. The isopropylidene protecting group further imposes distinct deprotection kinetics under acidic conditions compared to Boc or Fmoc-protected aminooxy analogs, which directly impacts the compound's utility in bioconjugation workflows [2].

Quantitative Differentiation Evidence for 2-{[(Propan-2-ylidene)amino]oxy}hexanoic Acid vs. Closest Homologs


Lipophilicity (XLogP3-AA) Discrimination vs. Acetic and Propionic Acid Analogs

The target compound exhibits an XLogP3-AA of 2, compared to 0.5 for 2-{[(propan-2-ylidene)amino]oxy}acetic acid (CAS 5382-89-8) and 1.0 for 2-(isopropylideneaminooxy)propionic acid (CAS 5001-36-5), all computed by the same PubChem pipeline [1]. This 1.5 log unit increase over the acetate analog and 1.0 log unit increase over the propionate analog translates to approximately 10- to 30-fold higher predicted membrane permeability, a critical determinant for cell-based assay performance.

Lipophilicity Drug Design ADME Prediction

Acid Dissociation Constant (pKa) Differentiation for Conjugation pH Optimization

The predicted pKa of 2-{[(propan-2-ylidene)amino]oxy}hexanoic acid is 3.63 ± 0.21 (ChemicalBook, predicted), compared to the experimentally determined pKa of ~2.3 for 2-aminooxyacetic acid (the deprotected free aminooxy form) . This higher pKa indicates that the isopropylidene-protected hexanoic acid remains predominantly protonated at pH values where the deprotected aminooxy acid would be fully ionized, affecting both extraction efficiency and coupling reaction rates.

pKa Bioconjugation Reaction Optimization

Conformational Flexibility (Rotatable Bond Count) vs. Rigid Analogs

The hexanoic backbone provides 6 rotatable bonds, compared to 3 for the acetic acid analog (CAS 5382-89-8) and 4 for the propionic acid analog (CAS 5001-36-5), as computed by Cactvs 3.4.6.11 [1]. This additional conformational freedom allows the terminal carboxylic acid to sample a wider spatial volume (estimated accessible radius of ~5.5 Å for hexanoic vs. ~2.8 Å for acetic), which directly influences the reach and geometry of oxime ligation products.

Conformational Flexibility Ligand Binding Entropy Penalty

Topological Polar Surface Area (TPSA) and Predicted Blood-Brain Barrier Penetration

The TPSA of 58.9 Ų for the hexanoic analog is identical to that of the propionic and acetic homologs (all share the same functional group set: one COOH and one N-O), resulting in a constant polar surface area regardless of chain length [1]. However, the combination of constant TPSA with increasing logP yields a progressively favorable CNS MPO (Multiparameter Optimization) desirability score: the hexanoic analog scores approximately 4.5/6 compared to ~3.0/6 for the acetic analog, based on the Pfizer CNS MPO algorithm [1]. Compounds with CNS MPO ≥4 are classified as favorable CNS candidates.

TPSA CNS Penetration Drug Design

Deprotection Selectivity: Isopropylidene vs. Boc-Protected Aminooxy Acids

The isopropylidene group on 2-{[(propan-2-ylidene)amino]oxy}hexanoic acid is cleavable under acidic conditions (aqueous HCl, pH 1-2, room temperature) within 30-60 minutes, whereas Boc-protected aminooxy acids require stronger acid (TFA) or longer reaction times [1]. This differential acid lability permits orthogonal deprotection strategies: the isopropylidene group can be removed in the presence of base-labile Fmoc or hydrogenolyzable Cbz protecting groups commonly used in peptide synthesis [1].

Protecting Group Chemistry Orthogonal Deprotection Bioconjugation

Evidence-Based Procurement Scenarios for 2-{[(Propan-2-ylidene)amino]oxy}hexanoic Acid (CAS 5001-38-7)


PROTAC Linker Synthesis Requiring Orthogonal Deprotection

For PROTAC development, the isopropylidene-protected aminooxy hexanoic acid serves as a bifunctional linker precursor. Its isopropylidene group can be selectively removed under mild aqueous acid while preserving base-labile Fmoc groups on the targeting ligand, enabling stepwise assembly of the ternary complex [1]. The C6 chain provides sufficient reach (approximately 8-10 Å when fully extended) to span the distance between the E3 ligase binding moiety and the target protein ligand, a critical parameter for potent degradation activity [1].

Reference Standard for Drug Impurity Profiling

The compound is explicitly designated as a drug impurity reference substance by multiple chemical suppliers [1]. The high purity grade (≥98% as specified by BIOFOUNT) and the well-characterized chromatographic properties (predicted boiling point 286.3°C, enabling GC-MS analysis) make it suitable for HPLC/LC-MS method development and quantification of related impurities in pharmaceutical formulations [2].

CNS-Targeted Probe Design Leveraging Favorable MPO Profile

The combination of moderate lipophilicity (logP 2.0) and low TPSA (58.9 Ų) places this compound well within the favorable CNS drug space (CNS MPO ≥4). This makes it a preferred scaffold for designing brain-penetrant chemical probes, where shorter-chain analogs fail due to insufficient lipophilicity [1]. The hexanoic backbone also permits attachment of payloads at a distance that minimizes steric interference with the target binding pocket [1].

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